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molecular formula C10H13BrN2O2 B8160782 Ethyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]cyclopropanecarboxylate

Ethyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]cyclopropanecarboxylate

Cat. No. B8160782
M. Wt: 273.13 g/mol
InChI Key: DGADEQGPRWIVPA-UHFFFAOYSA-N
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Patent
US08785632B2

Procedure details

A reaction mixture of ethyl 2-{[(methylsulfonyl)oxy]methyl}cyclopropanecarboxylate (880 mg; 4.0 mmol), 4-bromopyrazole (4-2, 588 mg, 4.0 mmol) and NaH 60% in mineral oil (240 mg, 6.0 mmol) with 3.0 mL of DMF was formed. The resulting mixture was stirred at 90° C. under N2 for four hours. The reaction mixture was partitioned between EtOAc (200 mL) and saturated NaHCO3 solution (2×50 mL); brine (50 mL). The organic layer was dried (Na2SO4), then concentrated by vacuum to afford 812 mg of (4-3) as a yellow oil (74%). 1H NMR (400 MHz, chloroform-D) δ ppm 0.85 (dd, J=7.96, 3.16 Hz, 1H) 0.88-0.98 (m, 1H) 1.18-1.29 (m, 3H) 1.56-1.71 (m, 1H) 1.79-1.94 (m, 1H) 3.96-4.08 (m, 2H) 4.07-4.17 (m, 2H) 7.45 (d, J=3.79 Hz, 2H). LCMS calcd for C10H13BrN2O2 (M+H) 274, found 274. HPLC purity 95%.
Name
ethyl 2-{[(methylsulfonyl)oxy]methyl}cyclopropanecarboxylate
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]1[CH2:9][CH:8]1[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=O)=O.[Br:15][C:16]1[CH:17]=[N:18][NH:19][CH:20]=1.[H-].[Na+]>CN(C=O)C>[Br:15][C:16]1[CH:17]=[N:18][N:19]([CH2:6][CH:7]2[CH2:9][CH:8]2[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:20]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-{[(methylsulfonyl)oxy]methyl}cyclopropanecarboxylate
Quantity
880 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1C(C1)C(=O)OCC
Name
Quantity
588 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
240 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. under N2 for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (200 mL) and saturated NaHCO3 solution (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NN(C1)CC1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 812 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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